molecular formula C13H7ClN4 B11859609 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile CAS No. 62176-75-4

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile

Cat. No.: B11859609
CAS No.: 62176-75-4
M. Wt: 254.67 g/mol
InChI Key: AQDPDUIEKCDQQQ-UHFFFAOYSA-N
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Description

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-phenylpyrazole with a suitable nitrile compound in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-b]pyridines
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
  • Quinolinyl-pyrazoles

Uniqueness

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and phenyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

62176-75-4

Molecular Formula

C13H7ClN4

Molecular Weight

254.67 g/mol

IUPAC Name

3-chloro-2-phenylpyrazolo[4,3-c]pyridine-7-carbonitrile

InChI

InChI=1S/C13H7ClN4/c14-13-11-8-16-7-9(6-15)12(11)17-18(13)10-4-2-1-3-5-10/h1-5,7-8H

InChI Key

AQDPDUIEKCDQQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=NC=C(C3=N2)C#N)Cl

Origin of Product

United States

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